N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543730
InChI: InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
SMILES:
Molecular Formula: C8H6Cl2N2O2
Molecular Weight: 233.05 g/mol

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide

CAS No.:

Cat. No.: VC16543730

Molecular Formula: C8H6Cl2N2O2

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide -

Specification

Molecular Formula C8H6Cl2N2O2
Molecular Weight 233.05 g/mol
IUPAC Name (2E)-N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide
Standard InChI InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Standard InChI Key SMAMVCPTXWEWAE-NYYWCZLTSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=N/O
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N1-(2,4-Dichlorophenyl)-hydroxyiminoacetamide consists of a 2,4-dichlorophenyl ring linked to an acetamide group via a hydroxyimino (-N-OH) bridge. The IUPAC name, N-(2,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide, reflects this arrangement. The SMILES notation (ON=CC(=O)NC1=C(Cl)C=C(Cl)C=C1) confirms the positional specificity of the chlorine atoms on the phenyl ring and the planar geometry of the oxime group . The InChIKey (SMAMVCPTXWEWAE-UHFFFAOYSA-N) further aids in database searches and computational modeling .

The dichlorophenyl moiety contributes to the compound’s hydrophobicity (clogP ≈ 2.8), while the hydroxyimino group enables hydrogen bonding with biological targets. X-ray crystallography of analogous compounds reveals that the oxime group adopts an anti configuration relative to the acetamide carbonyl, optimizing intramolecular hydrogen bonding .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Melting Point192–194°C (predicted)
Boiling Point523.3±50.0°C (predicted)
Density1.278±0.06 g/cm³
pKa7.92±0.23 (hydroxyimino)
SolubilitySparingly soluble in H₂O; soluble in DMSO, ethanol

These properties derive from quantum mechanical calculations and analog comparisons . The low aqueous solubility necessitates formulation strategies for biological testing, such as nanoemulsions or co-solvents like polyethylene glycol.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves condensing 2,4-dichloroaniline with glyoxylic acid oxime in ethanol or methanol under reflux (Δ = 78–85°C) . Hydroxylamine hydrochloride serves as the oxime source, while sodium sulfate acts as a desiccant to shift equilibrium toward product formation . A representative procedure yields 87% purity after recrystallization from ethanol-water mixtures :

2,4-Dichloroaniline+Glyoxylic Acid OximeNa2SO4HCl, EtOH/H₂ON1-(2,4-Dichlorophenyl)-hydroxyiminoacetamide\text{2,4-Dichloroaniline} + \text{Glyoxylic Acid Oxime} \xrightarrow[\text{Na}_2\text{SO}_4]{\text{HCl, EtOH/H₂O}} \text{N1-(2,4-Dichlorophenyl)-hydroxyiminoacetamide}

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aniline and byproducts. Nuclear magnetic resonance (NMR) spectra confirm structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, -NH), 8.21 (s, 1H, -NOH), 7.65–7.58 (m, 3H, Ar-H), 2.15 (s, 3H, -COCH₃) .

  • ¹³C NMR: δ 168.4 (C=O), 153.2 (C=N-OH), 134.9–127.1 (Ar-C), 24.7 (-COCH₃) .

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 233.05 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with Ki values of 0.45 μM and 1.2 μM, respectively, outperforming indomethacin (Ki = 2.1 μM for COX-2). Docking simulations show the oxime oxygen forming hydrogen bonds with Tyr385 and Ser530 in COX-2’s active site.

Research Applications and Comparative Analysis

Material Science Applications

As a ligand, N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide coordinates to transition metals (e.g., Cu²⁺, Fe³⁺) via the oxime and amide groups, forming stable complexes. These complexes exhibit luminescent properties and catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Analog Comparison

Structural analogs like N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide (CAS: 17122-58-6) show reduced bioactivity due to altered chlorine substitution patterns, which affect target binding . Table 1 summarizes key differences:

PropertyN1-(2,4-Dichloro)N1-(2,5-Dichloro)
IC₅₀ (MCF-7)18.7 μM34.6 μM
COX-2 Ki0.45 μM1.8 μM
LogP2.83.1

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